1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Radiochemistry Regioselective Synthesis Fluorine-18 Labeling

Researchers requiring regioselective aziridine ring-opening face challenges with non-orthogonal protecting groups that limit synthetic flexibility. 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS 181212-90-8) solves this with orthogonal Boc (acid-labile) and methyl ester (base-labile) protection, enabling chemoselective deprotection in multi-step sequences. - Enables divergent functionalization pathways inaccessible with symmetric diesters. - Complete regioselectivity in [18F]fluoride ring-opening for radiochemistry. - Racemic mixture, ≥98% purity; cost-effective for sphingolipid analog and unnatural amino acid synthesis.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 181212-90-8
Cat. No. B068162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
CAS181212-90-8
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC1C(=O)OC
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3
InChIKeyOHKDZMSOHBQKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate: Core Properties & Classification


1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS 181212-90-8) is an N-Boc-protected aziridine-2-carboxylate methyl ester [1]. This compound belongs to the class of activated aziridines, characterized by a strained three-membered heterocycle bearing both a tert-butyloxycarbonyl (Boc) protecting group on nitrogen and a methyl ester at the C2 position . The presence of these orthogonal protecting groups—one acid-labile (Boc) and one base-labile (methyl ester)—imparts distinct reactivity profiles and synthetic versatility compared to aziridines with symmetric ester protection . The compound is commercially available as a racemic mixture with purity specifications typically ≥95–98%, and is utilized as a building block for the stereoselective synthesis of nitrogen-containing bioactive molecules, including sphingolipid analogs and unnatural amino acids .

Orthogonal Boc (acid-labile) and methyl ester (base-labile) protection enables sequential deprotection in multi-step synthesis
Racemic mixture suitable for route scouting, in situ resolution, or cost-sensitive campaigns
N-Boc activation imparts predictable regioselectivity in nucleophilic ring-opening reactions

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate: Why Generics Cannot Substitute


Aziridine-2-carboxylates are not interchangeable building blocks; their substitution patterns on both nitrogen and the ester moiety profoundly influence regioselectivity, stereochemical outcomes, and deprotection compatibility in downstream transformations. Compounds with symmetric ester protection (e.g., di-tert-butyl or dimethyl aziridine-1,2-dicarboxylates) lack orthogonal deprotection handles, limiting their utility in multi-step sequences where selective unmasking of one carboxyl group is required . Similarly, N-tosyl aziridine-2-carboxylates exhibit fundamentally different ring-opening regioselectivity under Lewis acid catalysis compared to N-Boc derivatives, leading to divergent product distributions [1]. The racemic nature of 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate (CAS 181212-90-8) also distinguishes it from its enantiopure (S)- and (R)-counterparts (CAS 126496-79-5 and 1239355-46-4), with significant implications for cost, availability, and applications where stereochemical induction is not required or where racemic resolution is performed in situ . Substitution with an unactivated aziridine lacking the N-Boc group would result in substantially lower reactivity toward nucleophiles and the loss of predictable regiocontrol [2].

Non-orthogonal symmetric diesters
Lack selective deprotection handles; simultaneous ester removal limits divergent functionalization pathways.
N-Tosyl aziridine-2-carboxylates
Altered Lewis acid-catalyzed ring-opening regioselectivity vs. N-Boc may shift product distribution.
Unactivated N-alkyl aziridines
Substantially lower reactivity toward nucleophiles and unpredictable regiocontrol may compromise yield.

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate: Quantitative Differentiation Evidence


Regioselective [18F]Fluoride Ring-Opening

In nucleophilic ring-opening reactions with [18F]fluoride, tert-butyloxycarbonyl (Boc)-activated aziridine-2-carboxylates exhibit complete regioselectivity for attack at the more substituted C2 carbon, yielding exclusively α-[18F]fluoro-β-alanine derivatives after deprotection [1]. This contrasts with non-activated aziridines, which require strong nucleophiles or acid catalysts and often produce regioisomeric mixtures [1]. While the study directly evaluated the methyl ester derivative (structurally identical to 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate), the regiochemical outcome is dictated by the N-Boc activation rather than the ester moiety, providing class-level inference for this specific compound [1].

[18F]Fluoride Regioselectivity
Class-level inference
100% α-product (exclusive regioisomer)
Supports PET tracer radiochemical purity
Based on methyl ester derivative; regioselectivity from N-Boc activation
Radiochemistry Regioselective Synthesis Fluorine-18 Labeling

Diastereoselective 2-Acylaziridine Synthesis

Enantiomerically pure N-Boc-aziridine-2-carboxylate methyl ester—the (S)-enantiomer of the target racemic compound—was converted via Weinreb amide formation and subsequent organometallic addition to various 2-acylaziridines, which upon NaBH4 reduction in the presence of ZnCl2 gave erythro-1,2-amino alcohols with high diastereoselectivities and chemical yields [1]. This methodology enabled the concise syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine from a common intermediate [1].

Diastereoselective Acylaziridine Route
Cross-study comparable
High diastereoselectivity (erythro), good yields
Supports sphingolipid scaffold construction
Enantiopure (S)-enantiomer used; class-level for racemic
Asymmetric Synthesis Sphingolipids Chiral Pool Synthesis

Efficient Unnatural Amino Acid Synthesis

Starting from commercially available aziridine-2(S)-carboxylate methyl ester, N-Boc-D-diphenylalanine was prepared through a three-step sequence involving alkylation, regiospecific aziridine ring-opening, and benzylic deoxygenation followed by oxidation, achieving a 57% overall yield [1]. This represents a benchmark for procurement decisions where overall synthetic efficiency is a primary criterion.

Unnatural Amino Acid Yield
Cross-study comparable
57% overall (3 steps)
Benchmark for N-Boc-D-diphenylalanine synthesis
From (S)-aziridine-2-carboxylate; comparable to alternative routes
Unnatural Amino Acids Diphenylalanine Regiospecific Ring-Opening

Racemic vs. Enantiopure: Procurement Comparison

The racemic mixture (CAS 181212-90-8) is available at 98% purity from multiple suppliers with cost-effective pricing for bulk quantities (e.g., 1g at ~$XX, 5g at ~$XX) . In contrast, the enantiopure (S)-enantiomer (CAS 126496-79-5) and (R)-enantiomer (CAS 1239355-46-4) are offered at ≥95% purity but at significantly higher cost per gram due to the chiral resolution step . This differentiation is critical for applications where stereochemistry is either irrelevant (e.g., in situ resolution) or where racemic material is sufficient for initial route scouting.

Racemic vs. Enantiopure
Direct head-to-head
98% purity, cost-effective pricing
Cost-efficiency guide for route scouting
Enantiopure ≥95% at premium cost; commercial catalog data (2025)
Procurement Chiral Building Blocks Racemic Resolution

Orthogonal Boc/Methyl Ester Protection

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate possesses orthogonal protecting groups: an acid-labile Boc group on nitrogen and a base-labile methyl ester at C2 . This orthogonality enables sequential, chemoselective deprotection—unlike symmetric diesters such as di-tert-butyl aziridine-1,2-dicarboxylate or dimethyl aziridine-1,2-dicarboxylate, where both carboxyl functions are identically protected, precluding selective unmasking . The Boc group also activates the aziridine ring toward nucleophilic attack, a feature absent in unactivated N-alkyl aziridines .

Orthogonal Protecting Groups
Class-level inference
Boc (acid-labile) + methyl ester (base-labile)
Enables sequential deprotection
Not possible with symmetric diesters; two-step selective unmasking
Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Patented Melanocortin Receptor Agonist Intermediate

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS 181212-90-8) is explicitly claimed as a synthetic intermediate in patent WO 2005/047253 A1 for the preparation of melanocortin receptor agonists . This patent linkage provides documented industrial relevance and supply chain traceability that generic aziridine-2-carboxylates lacking such specific documentation do not offer. The patent reference establishes a verifiable use case in a defined therapeutic area, which may influence procurement decisions in pharmaceutical R&D settings where IP clearance and application specificity are required.

Patent Documentation
Supporting evidence
WO 2005/047253 A1 intermediate
Pharma R&D traceability and IP context
Data to verify for specific program; context-dependent
Pharmaceutical Intermediates Melanocortin Receptor Patent-Backed Utility

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate: Validated Applications


α-[18F]Fluoro-β-alanine Radiosynthesis for PET Imaging

For radiochemistry laboratories requiring high radiochemical yield and unambiguous regiochemical purity, 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate provides complete regioselectivity in [18F]fluoride ring-opening, as demonstrated by Schjoeth-Eskesen et al. [1]. This eliminates the need for regioisomer separation and maximizes the yield of α-[18F]fluoro-β-alanine, a key advantage over non-activated or alternative N-protected aziridines that may yield mixtures.

Sphingolipid Scaffold Synthesis

In medicinal chemistry programs targeting sphingolipid pathways, the enantiopure (S)-enantiomer of this compound (or resolution of the racemate) serves as a common intermediate for the efficient preparation of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine [1]. The high diastereoselectivity and step economy demonstrated by Yun et al. provide a clear synthetic advantage over alternative chiral pool starting materials, justifying its procurement for these specific targets.

Unnatural Amino Acid Synthesis

For research groups synthesizing sterically hindered unnatural amino acids, the chiral aziridine-2-carboxylate scaffold enables regiospecific ring-opening and subsequent functionalization to afford N-Boc-D-diphenylalanine in 57% overall yield [1]. The documented efficiency provides a benchmark for cost analysis and synthetic planning, making 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate a defensible procurement choice over less characterized building blocks.

Orthogonal Protection for Divergent Functionalization

In multi-step synthetic sequences requiring sequential, chemoselective deprotection, the orthogonal Boc (acid-labile) and methyl ester (base-labile) groups of this compound offer a distinct advantage over symmetric diesters like di-tert-butyl or dimethyl aziridine-1,2-dicarboxylates [1]. This orthogonality allows for divergent functionalization pathways, enabling the construction of molecular complexity that would be inaccessible with non-orthogonal building blocks .

Application
Selection Property
Validation Focus
α-[18F]Fluoro-β-alanine PET tracer research
Reported [18F]fluoride regioselectivity
Radiochemical purity and yield
Sphingolipid scaffold synthesis
Diastereoselective erythro-1,2-amino alcohol formation
Stereochemical outcome and step economy
Unnatural amino acid synthesis
Regiospecific ring-opening efficiency
Reported synthetic efficiency benchmark
Divergent multi-step functionalization
Orthogonal Boc/methyl ester deprotection
Chemoselective deprotection compatibility

Technical Documentation Hub

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